Fingolimod Palmitate Amide

Overview

Description

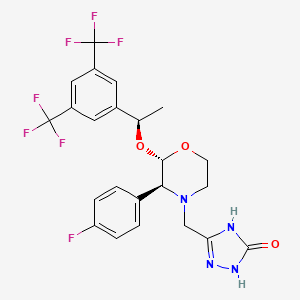

Fingolimod Palmitate Amide, with CAS No: 1242271-26-6, is an impurity standard of Fingolimod . Fingolimod is a medication used in the treatment of multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system . It belongs to a class of drugs known as sphingosine-1-phosphate receptor modulators .

Synthesis Analysis

A practical synthesis of Fingolimod has been demonstrated starting from readily available and inexpensive starting material diethyl acetamidomalonate . The synthesis process is reported to be facile and yields good results .Molecular Structure Analysis

The structural components of Fingolimod are different from conventional immunosuppressants, including an amino diol polar head group, a 1,4 di substituted phenyl ring, and a lipophilic alkyl tail . A more detailed structural description of Fingolimod is available in Marciniak’s work .Chemical Reactions Analysis

Fingolimod binding induces chemical changes at the N-terminal residues of SET, making SET unavailable for dimerization or oligomerization . Fingolimod binding eventually separates SET from PP2Acα, thus leading to PP2A activation .Physical and Chemical Properties Analysis

Fingolimod is a sphingosine 1-phosphate-receptor modulator . It is used to prevent episodes of symptoms and slow the worsening of disability in adults and children 10 years of age and older with relapsing-remitting forms of multiple sclerosis (MS) .Scientific Research Applications

Efficacy in Multiple Sclerosis

Fingolimod, a sphingosine-1-phosphate-receptor modulator, has been extensively studied for its efficacy in treating multiple sclerosis (MS). It has shown significant clinical efficacy and improvement in imaging outcomes in patients with relapsing-remitting multiple sclerosis. Key studies demonstrated that fingolimod reduced the annualized relapse rate and was superior to placebo and other treatments like intramuscular interferon beta-1a in reducing new or enlarged lesions on MRI scans, with no significant differences in progression of disability (Cohen et al., 2010) (Kappos et al., 2010).

Cardioprotective Effects in Myocardial Infarction

Fingolimod has also been evaluated for its potential cardioprotective effects. A study in a porcine model of ischemia/reperfusion indicated that fingolimod, due to its antiapoptotic properties, can increase myocardial salvage, reduce infarct size, and mitigate left ventricular remodeling after acute myocardial infarction. This suggests its role in improving systolic left ventricular function and preventing post-myocardial infarction left ventricular remodeling (Santos-Gallego et al., 2016).

Neuroprotective Properties

Research has also highlighted fingolimod's neuroprotective properties. Studies suggest its efficacy in rodent models of cerebral ischemia, where it decreased reperfusion injury and showed long-term protective effects, indicating potential application in the treatment of stroke and other neurodegenerative diseases (Wei et al., 2011).

Immunomodulatory Effects

Fingolimod's immunomodulatory effects have been studied, specifically its influence on lymphocyte subpopulations and gene expression in lymphocytes. This helps in identifying biomarkers that might predict the clinical response to the drug in multiple sclerosis patients (Moreno-Torres et al., 2018).

Fingolimod in Pharmacokinetics

The pharmacokinetics of fingolimod have been thoroughly investigated, highlighting its efficient absorption and predictable relationship between dose and systemic exposure. This is crucial for determining the appropriate dosage and frequency for therapeutic applications (David et al., 2012).

Mechanism of Action

Target of Action

Fingolimod Palmitate Amide primarily targets the sphingosine-1-phosphate receptors (S1PRs) on lymphocytes, a type of blood cell involved in the immune system .

Mode of Action

Once lymphocytes have bound to this compound, they are unable to leave lymph nodes and in turn are unable to enter blood vessels . This interaction with its targets results in a lower level of lymphocytes circulating in the peripheral circulation .

Biochemical Pathways

this compound affects several biochemical pathways. In addition to exerting inhibitory effects on sphingolipid pathway enzymes, it also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .

Pharmacokinetics

this compound is efficiently absorbed, with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . This compound and its active metabolite, fingolimod phosphate, have a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing .

Result of Action

The result of this compound’s action is a reduction in the numbers of lymphocytes in the blood, which prevents immune reactions including inflammation in the brain and spinal cord . It has been reported to reduce the rate of relapses in relapsing-remitting multiple sclerosis by approximately one-half over a two-year period .

Safety and Hazards

Fingolimod may cause the heartbeat to slow in adults and children, especially during the first 6 hours after you take your first dose, and after the first dose when the dose is increased in children . Adverse effects reported in ≥10% of patients receiving Fingolimod and more frequently than with placebo include headache, liver transaminase elevation, diarrhea, cough, influenza, sinusitis, back pain, abdominal pain, and pain in extremity .

Future Directions

Based on recent reports, Fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions . Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

Biochemical Analysis

Biochemical Properties

Fingolimod Palmitate Amide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets sphingosine 1-phosphate receptors, which are involved in numerous cellular processes. This compound inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7, and cytosolic phospholipase A2α. It also reduces lysophosphatidic acid plasma levels and activates protein phosphatase 2A . These interactions lead to a wide range of biochemical effects, including modulation of cell signaling pathways and gene expression.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound induces apoptosis, autophagy, and cell cycle arrest. It also enhances brain-derived neurotrophic factor expression and shifts macrophages from the M1 to the M2 phenotype . These effects contribute to its therapeutic potential in treating multiple sclerosis and other diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with sphingosine 1-phosphate receptors. By binding to these receptors, this compound modulates various downstream signaling pathways, including the Rho family of small GTPases and the assembly of adherens junctions and tight junctions . Additionally, this compound inhibits histone deacetylases and activates protein phosphatase 2A, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its pharmacological activity for extended periods. Degradation may occur under certain conditions, affecting its long-term efficacy. Studies have shown that this compound can induce sustained changes in cellular function, including prolonged apoptosis and autophagy . These temporal effects are crucial for understanding the compound’s therapeutic potential and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing neuroinflammation and improving cognitive function . At higher doses, this compound may cause toxic or adverse effects, including immunosuppression and cardiovascular complications . Understanding the dosage effects is essential for determining the optimal therapeutic window and minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly phosphorylated by sphingosine kinases to form this compound-phosphate, which is then dephosphorylated by lipid phosphate phosphohydrolases . The compound also interacts with enzymes involved in the sphingolipid pathway, histone deacetylases, and protein phosphatase 2A . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall pharmacological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, primarily albumin, and is widely distributed in body tissues . The compound interacts with transporters and binding proteins, facilitating its cellular uptake and localization. This compound’s distribution is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization influences its interactions with biomolecules and its overall pharmacological effects. Understanding its subcellular localization is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Properties

IUPAC Name |

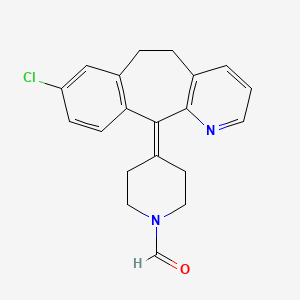

N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H63NO3/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-34(39)36-35(30-37,31-38)29-28-33-26-24-32(25-27-33)22-20-18-10-8-6-4-2/h24-27,37-38H,3-23,28-31H2,1-2H3,(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORBWOLRQIQQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H63NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242271-26-6 | |

| Record name | Fingolimod palmitamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242271266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FINGOLIMOD PALMITAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BC8JV9R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

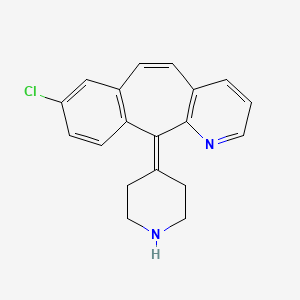

![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)